Cinerin II

Übersicht

Beschreibung

Cinerin II is a naturally occurring insecticidal compound found in the flowers of the Dalmatian pyrethrum plant, scientifically known as Tanacetum cinerariifolium. It belongs to a group of compounds called pyrethrins, which are known for their potent insecticidal properties. This compound, along with its counterparts, has been used for centuries as a natural pesticide due to its effectiveness and relatively low toxicity to humans and animals.

Wirkmechanismus

Target of Action

Cinerin II, like other pyrethrins, primarily targets the nervous systems of insects . It acts on the voltage-dependent sodium channels in the nerve membranes, which are common targets in both insects and mammals .

Mode of Action

This compound interacts with its targets by delaying the closure of voltage-gated sodium channels in the nerve cells of insects . This leads to repeated and extended nerve firings, causing hyperexcitation .

Biochemical Pathways

The key step in the biosynthesis of pyrethrins, including this compound, involves two molecules of dimethylallyl pyrophosphate. These join to form a cyclopropane ring through the action of the enzyme chrysanthemyl diphosphate synthase . This process is part of the larger biochemical pathway that leads to the production of this compound and other pyrethrins.

Pharmacokinetics

It’s known that pyrethrins, including this compound, have low solubility in water , which can impact their absorption, distribution, metabolism, and excretion (ADME) properties, and thus their bioavailability.

Result of Action

The result of this compound’s action is the death of the insect due to loss of motor coordination and paralysis . This is a direct result of the hyperexcitation caused by the delayed closure of the voltage-gated sodium channels in the insect’s nerve cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the concentration of pyrethrins, including this compound, has been shown to increase as elevation increases . This suggests that the efficacy and stability of this compound could vary depending on the environmental conditions where it’s used.

Wissenschaftliche Forschungsanwendungen

Cinerin II has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its insecticidal properties and effects on insect nervous systems.

Medicine: Explored for potential therapeutic applications due to its low toxicity to mammals.

Industry: Utilized in the formulation of natural insecticides for agricultural and household use

Biochemische Analyse

Biochemical Properties

Cinerin II, like other pyrethrins, plays a crucial role in biochemical reactions that deter insect pests . It interacts with various enzymes and proteins, primarily in the nervous system of insects . The nature of these interactions is largely neurotoxic, leading to rapid paralysis and death of the insect .

Cellular Effects

The effects of this compound at the cellular level are profound. It influences cell function by disrupting normal neuronal signaling . This disruption can lead to changes in gene expression and cellular metabolism within the insect’s cells, ultimately resulting in the insect’s demise .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with voltage-gated sodium channels in the insect nervous system . This binding interaction leads to persistent channel activity, resulting in rapid depolarization and subsequent paralysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. While it is highly effective immediately after application, its insecticidal activity diminishes over time due to its susceptibility to photodegradation . Despite this, this compound remains a valuable tool in pest management due to its high initial potency .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. While specific studies on this compound are limited, pyrethrins as a group have been shown to have low mammalian toxicity . At high doses, they can cause adverse effects .

Metabolic Pathways

This compound is involved in the pyrethrin biosynthetic pathway, a complex process that occurs in the Tanacetum cinerariifolium plant . This pathway involves several enzymes and cofactors, and the final enzymatic step has shown a preferential affinity for pyrethrin I/II over other compounds, such as Cinerin I/II .

Transport and Distribution

Given its lipophilic nature, it is likely to be transported across cell membranes and distributed throughout the tissue .

Subcellular Localization

Given its lipophilic nature and its primary site of action (the nervous system), it is likely to be found in high concentrations in neuronal cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

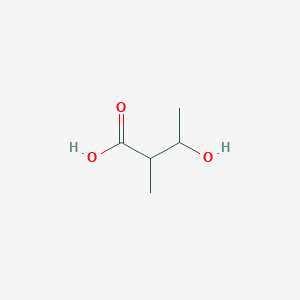

The synthesis of Cinerin II involves the esterification of chrysanthemic acid with cinerolone. The process begins with the extraction of chrysanthemic acid from the pyrethrum flowers. This acid is then activated by Coenzyme A (CoA) to form chrysanthemoyl-CoA. The esterification reaction is catalyzed by the enzyme TcGLIP, a GDSL lipase-like protein, which facilitates the formation of this compound by combining chrysanthemoyl-CoA with cinerolone .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of pyrethrins from the pyrethrum flowers using solvents such as hexane. The extract is then purified to isolate the individual pyrethrins, including this compound. This method ensures a high yield of the compound while maintaining its natural insecticidal properties .

Analyse Chemischer Reaktionen

Types of Reactions

Cinerin II undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyrethric acid.

Reduction: Reduction reactions can convert this compound back to its alcohol form, cinerolone.

Substitution: Substitution reactions can occur at the ester linkage, replacing the cinerolone moiety with other alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like sulfuric acid or sodium hydroxide.

Major Products

Oxidation: Pyrethric acid.

Reduction: Cinerolone.

Substitution: Various esters depending on the substituent alcohol used.

Vergleich Mit ähnlichen Verbindungen

Cinerin II is part of a group of six pyrethrins, which include:

- Pyrethrin I

- Pyrethrin II

- Cinerin I

- Jasmolin I

- Jasmolin II

Uniqueness

This compound is unique due to its specific ester linkage and the presence of the cinerolone moiety. This structural difference contributes to its distinct insecticidal properties compared to other pyrethrins .

Similar Compounds

Pyrethrin I and II: Similar in structure but differ in the alcohol moiety.

Cinerin I: Similar to this compound but with a different ester linkage.

Jasmolin I and II: Contain jasmolone instead of cinerolone, resulting in different insecticidal properties

This compound’s unique structure and potent insecticidal properties make it a valuable compound in both scientific research and practical applications. Its natural origin and low toxicity to non-target organisms further enhance its appeal as an eco-friendly pesticide.

Eigenschaften

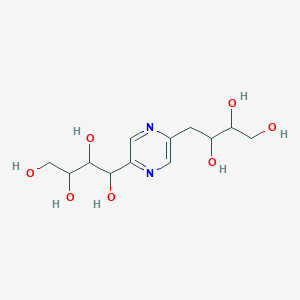

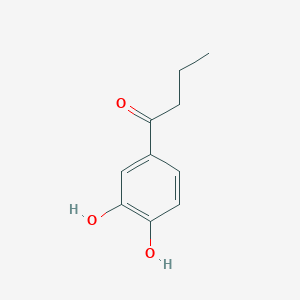

IUPAC Name |

[(1S)-3-[(Z)-but-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-7-8-9-14-13(3)17(11-16(14)22)26-20(24)18-15(21(18,4)5)10-12(2)19(23)25-6/h7-8,10,15,17-18H,9,11H2,1-6H3/b8-7-,12-10+/t15-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCRDCOTRILILT-WOBDGSLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041788 | |

| Record name | Cinerin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid; [Merck Index] | |

| Record name | Cinerin II | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 182-184 °C at 0.001 mm Hg | |

| Record name | CINERIN II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Soluble in alcohol, petroleum ether (less soluble than cinerin I), kerosene, carbon tetrachloride, ethylene dichloride, nitromethane | |

| Record name | CINERIN II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000046 [mmHg] | |

| Record name | Cinerin II | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, Mode of action of pyrethrum & related cmpd has been studied more in insects & in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons &, at least in invertebrates & lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways & in many details, the mode of action of pyrethrin & pyrethroids resembles that of DDT. Esterases & mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, & other factors. /Pyrethrins and pyrethroids/, The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/ | |

| Record name | CINERIN II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid | |

CAS No. |

121-20-0 | |

| Record name | Cinerin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinerin II [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinerin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(but-2-enyl)-2-methyl-4-oxocyclopent-2-enyl2,2-dimethyl-3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINERIN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J204A0Y0JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINERIN II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cinerin II, like other pyrethrins, acts as a neurotoxin, primarily targeting insects. [] While the exact mechanism is complex and not fully elucidated, it is believed to disrupt the nervous system by interfering with voltage-gated sodium channels, leading to paralysis and eventually death in insects. [, ]

A: Research indicates that the paralysis, or "knockdown" effect of this compound is not instantaneous. Studies on houseflies revealed that the KD50 (time to knock down 50% of the tested population) for this compound was 11 minutes. [] Interestingly, while this compound exhibits a rapid knockdown effect, flies tend to recover quicker from it compared to Pyrethrin I and Cinerin I. []

A: this compound is an ester formed from (+)-trans-chrysanthemic acid and (+)-pyrethrolone. [] It belongs to the pyrethrin family of natural insecticides found in Chrysanthemum cinerariifolium flowers. []

A: Yes, techniques like ¹H-NMR spectroscopy have been employed to ascertain the purity and content of this compound after isolation and purification procedures. []

A: this compound, along with other pyrethrins, is known to be unstable when exposed to light, oxygen, water, and elevated temperatures. This instability contributes to its biodegradability, making it an environmentally safer insecticide compared to synthetic alternatives. [, ]

A: There is limited research exploring the catalytic properties of this compound. Its primary known function is as an insecticide, primarily targeting the nervous system of insects. []

A: While computational studies have been conducted on other pyrethrins and pyrethroids, specific information regarding computational modeling of this compound is limited in the provided research. []

A: Research indicates that subtle structural variations among pyrethrins, including this compound, contribute to differences in their insecticidal potency and speed of action. [] For instance, this compound demonstrates a faster knockdown effect compared to Pyrethrin I and Cinerin I, but its effect is also less persistent. []

A: Studies show that piperonyl butoxide, a common synergist, significantly enhances the insecticidal activity of this compound. [, ] This synergism is attributed to the inhibition of detoxification mechanisms within the insect, allowing this compound to exert its toxic effect more effectively. []

A: While specific formulation strategies for this compound are not extensively discussed in the provided research, it is known that pyrethrins are generally formulated with antioxidants and other stabilizers to improve their shelf life and protect them from degradation caused by light and air exposure. []

A: this compound, being a natural component of pyrethrum extract, generally falls under the regulations governing pyrethrins. [] Specific regulations can vary based on geographic location and intended application.

A: While pyrethrins are generally considered to have low toxicity to mammals, specific information regarding the ADME of this compound in mammals is limited in the provided research. []

A: The insecticidal activity of this compound has been evaluated in various insect species, including houseflies, using methods like the measured drop technique. [, , ] These studies measure parameters like KD50 and LD50 (lethal dose to 50% of the tested population) to assess its potency and speed of action. []

A: While the research provided doesn't explicitly discuss this compound resistance, the development of resistance to pyrethroids, the synthetic counterparts of pyrethrins, is a known phenomenon. [] The potential for cross-resistance between natural pyrethrins like this compound and pyrethroids is an area for further investigation.

A: While pyrethrins are considered relatively safe for mammals, some individuals might experience allergic reactions upon exposure. []

A: this compound is primarily utilized as a contact insecticide, and research on targeted drug delivery approaches for this compound is limited. []

ANone: Specific biomarkers for this compound exposure or its effects have not been extensively explored in the provided research.

ANone: Several analytical techniques have been utilized for the identification and quantification of this compound:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with a diode array detector (DAD), enables the separation and quantification of individual pyrethrins, including this compound, in complex mixtures like plant extracts. [, , ]

- Gas Chromatography (GC): GC, particularly when combined with mass spectrometry (MS) or electron capture detection (ECD), offers high sensitivity and selectivity for analyzing this compound and other pyrethrins in various matrices. [, , ]

- Thin-Layer Chromatography (TLC): While less sensitive than HPLC or GC, TLC provides a rapid and cost-effective method for the qualitative analysis and preliminary identification of pyrethrins. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is valuable for determining the purity and content of isolated this compound. []

A: this compound degrades relatively rapidly in the environment, particularly when exposed to light and air. [, ] This characteristic makes it less persistent in the environment compared to synthetic pyrethroids, minimizing its potential for bioaccumulation and long-term ecological impact. []

A: this compound, being an ester, is generally soluble in organic solvents. Specific solubility data in various solvents can be found in the respective chemical handbooks and databases. []

ANone: Validation of analytical methods used for quantifying this compound, whether HPLC or GC-based, typically involves assessing parameters such as:

- Linearity: Demonstrating a linear relationship between the analyte concentration and instrument response over a defined range. []

- Accuracy: Evaluating the closeness of the measured value to the true value, often expressed as recovery percentage. []

- Precision: Determining the agreement between replicate measurements, usually expressed as relative standard deviation (RSD). []

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of this compound that can be reliably detected and quantified by the method. []

ANone: Quality control measures for this compound would encompass:

- Standardization: Employing well-characterized reference standards of this compound for accurate identification and quantification. []

- Method Validation: Ensuring the analytical methods used are robust, reliable, and fit for their intended purpose. []

A: While specific information regarding the immunogenicity of this compound is limited in the provided research, some individuals might experience allergic reactions to pyrethrins, which could involve immunological mechanisms. []

ANone: Disposal guidelines for this compound-containing products should be consulted from local regulatory agencies, as recommendations can vary. Due to its biodegradability, this compound is less likely to pose significant long-term environmental risks compared to persistent synthetic insecticides.

ANone: Studying this compound effectively necessitates access to:

ANone: Key milestones include:

- Identification and Isolation: The identification and isolation of this compound from pyrethrum extract marked a significant step in understanding the individual components responsible for its insecticidal activity. [, ]

- Structure Elucidation: Determining the chemical structure of this compound was crucial for understanding its structure-activity relationship and served as a basis for developing synthetic analogs. []

- Synergism Studies: Research demonstrating the synergistic effect of compounds like piperonyl butoxide with this compound led to the development of more potent insecticidal formulations. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.